molecular formula C25H21FN2O5 B2976700 Dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate CAS No. 1212132-35-8

Dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate

Cat. No. B2976700
M. Wt: 448.45
InChI Key: DUKLYTACAROTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C25H21FN2O5 and its molecular weight is 448.45. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photosensitized Reactions

This compound, as part of the cyclohexenyl carbinols family, has been studied for its behavior under UV irradiation in aqueous solutions, demonstrating a variety of reaction products. This indicates its potential in photosensitized reactions which could be leveraged in synthetic organic chemistry and material sciences (Marshall & Greene, 1969).

Crystal Structure Analysis

The cyclohexanone ring, similar to the core structure of the target compound, exhibits a chair conformation, demonstrating the stereochemistry and molecular interactions within crystalline structures. This type of analysis is crucial for understanding the material's properties and behavior (Begum et al., 2012).

Catalytic Activity

Research on cyclohexenecarboxaldehyde derivatives has shown their potential as precursors in the synthesis of stable cyclic (alkyl)(amino)carbenes, indicating applications in catalysis, particularly in the hydroamination of internal alkynes. This highlights the compound's relevance in the development of new catalysts and synthetic methodologies (Zeng et al., 2009).

Antimicrobial Properties

Compounds structurally related to the target have been synthesized and evaluated for their antimicrobial activity, revealing potential as antibacterial and antifungal agents. This suggests the possibility of developing new pharmaceuticals based on modifications of this compound's structure (Ghorab et al., 2017).

Optical Properties

The study of second-order optical properties in related anionic cyclohexene derivatives has uncovered significant findings regarding their potential in photonic applications. The discovery of electric field enhancement of effective second-order susceptibility emphasizes its utility in nonlinear optical materials and devices (Kolev et al., 2007).

properties

IUPAC Name

dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)cyclohexene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5/c1-14-4-6-15(7-5-14)20-18(23(30)32-2)22(29)19(24(31)33-3)21(25(20,12-27)13-28)16-8-10-17(26)11-9-16/h4-11,18,20-21,29H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKLYTACAROTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=C(C(C2(C#N)C#N)C3=CC=C(C=C3)F)C(=O)OC)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5,5-dicyano-6-(4-fluorophenyl)-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate

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